Home > Products > Screening Compounds P1611 > 3-(anilinosulfonyl)-4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
3-(anilinosulfonyl)-4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide -

3-(anilinosulfonyl)-4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Catalog Number: EVT-3629451
CAS Number:
Molecular Formula: C24H22ClN3O4S
Molecular Weight: 484.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a hydroxyl sulfonamide analogue developed as a potential treatment for multiple sclerosis (MS) []. It acts as a selective inhibitor of the NLRP3 inflammasome, hindering the release of interleukin-1β (IL-1β) in a dose-dependent manner []. JC-171 interferes with the interaction between NLRP3 and ASC, two key components of the inflammasome []. In vivo studies using a mouse model of MS have demonstrated its ability to delay disease progression, reduce severity, and suppress the production of IL-1β and the Th17 immune response [].

N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

Compound Description: This compound is a thiourea derivative characterized by a chloro-substituted phenyl ring attached to the thiourea group and a fluoro-substituted benzamide moiety []. The crystal structure of this compound exhibits an intramolecular N-H⋯(O, Cl) interaction due to the ortho-Cl atom on the phenyl ring []. The crystal packing reveals R22(8) loops formed by inversion dimers linked through N-H⋯S hydrogen bonds [].

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is an orally bioavailable, potent, and selective Hedgehog (Hh) signaling pathway inhibitor currently under development for cancer treatment [, ]. It exhibits extensive protein binding and is metabolically stable in several species, including humans [, ]. GDC-0449 has demonstrated favorable preclinical characteristics and is currently in Phase II clinical trials []. Its primary metabolites involve oxidative modifications and subsequent glucuronidation [].

4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide (4e)

Compound Description: 4e is a potent inhibitor of cancer cell growth, showing significant activity against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values in the range of 2.38–3.77 μM [].

N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l)

Compound Description: 5l, another potent compound, exhibits significant inhibitory effects on the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values ranging from 2.38 to 3.77 μM [].

N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide (5m)

Compound Description: 5m demonstrates high selectivity towards the SISO cell line and induces apoptosis in this cell line [].

N-(2-benzoyl-4-chlorophenyl)-benzamides (7a-i)

Compound Description: These compounds are a series of substituted N-(2-benzoyl-4-chlorophenyl)-benzamides synthesized as potential plant growth regulators []. Their plant growth-promoting activity was evaluated on Raphanus sativus seeds, with some derivatives showing higher activity than benzyladenine, a standard plant growth regulator [].

N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides (8a-i)

Compound Description: This group of compounds represents a series of N-[4-chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides synthesized and evaluated for their plant growth-regulating properties []. They were derived from N-(2-benzoyl-4-chlorophenyl)-benzamides through reduction []. Some of these derivatives exhibited moderate plant growth-promoting activity [].

4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (6a-j)

Compound Description: These compounds are a series of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives synthesized using ultrasound irradiation as an eco-friendly approach [, ]. They were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with several compounds showing promising results with IC50 values below 1 µg/mL [, ]. Importantly, these compounds exhibited low cytotoxicity against the human cancer cell line HeLa [].

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide (2)

Compound Description: Compound 2 is a novel benzimidazole derivative synthesized by a multistep process involving hydrolysis and reaction with o-phenylenediamine [].

N-[4-(2-chloro- 1,4-dioxo-1,4-dihy dro-naphthalen-3-yIamino)-phenyl]-benzamide

Compound Description: This compound is characterized by a chloro-substituted naphthalene ring linked to an aniline moiety, which is further connected to a benzamide group [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent GlyT1 inhibitor designed by combining structural elements from different chemotypes []. It shows significant effects in several rodent models for schizophrenia without causing undesirable CNS side effects []. This compound exhibits high inhibitory activity against GlyT1 (IC50 = 1.8 nM) and possesses favorable pharmacokinetic properties, including good plasma exposure and brain penetration in rats [].

5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: MMV665807 is a novel compound identified as a potent anti-staphylococcal and anti-biofilm agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. It exhibits bactericidal activity against S. aureus isolates and demonstrates significant efficacy in killing S. aureus biofilms with an IC50 of 0.15-0.58 mg/L after 24 hours of treatment []. MMV665807 is more effective than conventional antibiotics in eradicating biofilms []. It shows minimal hemolytic activity and does not activate platelets [].

5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: 1f is a potent bactericidal agent exhibiting rapid concentration-dependent activity against MRSA, including a significant reduction in bacterial count at concentrations as low as 2x MIC [].

N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g)

Compound Description: This compound demonstrates bactericidal activity against various MRSA strains [].

4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)

Compound Description: This compound exhibits bactericidal effects against various MRSA strains [].

2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (1)

Compound Description: Compound 1, an antipyrine derivative, crystallizes in the monoclinic P21/c space group and forms molecular sheets primarily stabilized by N–H⋯O and C–H⋯O hydrogen bonds []. The compound's crystal packing also exhibits C–H⋯π and lone pair⋯π contacts [].

2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (2)

Compound Description: This antipyrine derivative is isostructural with compound 1 and exhibits similar crystal packing characteristics, with stabilization primarily driven by hydrogen bonds and additional π-interactions [].

N-(4-(2-(Diethylamino)ethoxy)phenyl)-2- nitro-4-(trifluoromethyl)-aniline (DNTA)

1-Dimethylamino-3-[4-(2-nitro-4-trifluoromethyl-phenyl-amino)-phenoxy]-propan-2-ol (ZVS-08)

Compound Description: Similar to DNTA, ZVS-08 is also an Eag-1 inhibitor [].

3-Chloro-N-{2-[3,5-dibromo-4-(3-di-methyl-amino-propoxy)-phenyl]-ethyl}-4-metho-xy-benzamide (PD)

Compound Description: PD acts as an Eag-1 inhibitor [].

5-chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)

Compound Description: HMR 1766 functions as a haem-independent soluble guanylyl cyclase (sGC) activator, offering a potential therapeutic approach for endothelial dysfunction []. It binds to sGC, activating it even when the native haem, the NO binding site, is absent.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27, a major metabolite of venetoclax (ABT-199), arises from CYP3A4-mediated oxidation followed by cyclization. Though a significant metabolite in humans, it doesn’t exhibit notable on- or off-target pharmacological effects [].

4-[((4-carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

Compound Description: BAY 58-2667 is recognized for its dual action on soluble guanylyl cyclase (sGC). It acts as a haem-mimetic, binding with high affinity to sGC when the native haem is absent []. Additionally, it safeguards sGC from degradation triggered by ubiquitination [], thereby exhibiting a protective effect.

Zn-protoporphyrin IX (Zn-PPIX)

Compound Description: Zn-PPIX serves as a haem-mimetic, binding to soluble guanylyl cyclase (sGC) and influencing its activity, particularly when the native haem is compromised []. This interaction with sGC highlights its potential relevance in conditions where NO signaling is impaired.

5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 acts as a haem-dependent sGC stimulator []. Unlike haem-mimetics, it requires the presence of the native haem in sGC for its action, suggesting a distinct mechanism of enhancing sGC activity.

4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride (Compound 1)

Compound Description: This compound, a bis(2-aminoimidazoline) derivative, exhibits trypanocidal activity by specifically targeting the kinetoplast DNA (kDNA) of Trypanosoma brucei, the parasite responsible for sleeping sickness []. It disrupts the interaction between kDNA and essential proteins, leading to kinetoplast disintegration and parasite death [].

N-(3-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide (Compound 2)

Compound Description: Similar to Compound 1, this bis(2-aminoimidazoline) derivative also demonstrates potent trypanocidal activity by targeting the kinetoplast DNA of Trypanosoma brucei [].

3,3'-difluorobenzaldazine (DFB)

Compound Description: DFB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [, ]. While it doesn't directly activate the receptor, DFB enhances the response to agonists, potentially offering therapeutic benefits for conditions like traumatic brain injury [].

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), enhancing the receptor's response to agonists [].

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) methyl]phenyl}-2-hydroxy-benzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) []. While it doesn't directly activate the receptor, it enhances its response to agonists, suggesting potential therapeutic applications.

S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX47273)

Compound Description: ADX47273 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [].

Compound Description: MDB5 is a potent analog of GDC-0449 designed as a Hedgehog (Hh) pathway inhibitor []. It exhibits enhanced binding to the Smoothened (Smo) receptor, a key component of the Hh pathway, due to an additional 2-pyridylmethyl group compared to GDC-0449 []. MDB5 effectively inhibits Hh pathway components, reducing the expression of pancreatic cancer stem cell markers [].

4-chloro-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (PAP19)

Compound Description: PAP19, an imatinib derivative, acts as a potent tyrosine kinase inhibitor, specifically targeting platelet-derived growth factor (PDGF) kinase []. It effectively inhibits the activation and proliferation of hepatic stellate cells (HSCs), key players in liver fibrosis, making it a promising candidate for treating liver fibrosis.

5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl]benzamide (III)

Compound Description: This compound is a major degradation product of glibenclamide, an oral anti-diabetic drug []. It forms under acidic and neutral hydrolysis conditions, indicating susceptibility of the parent drug to these degradation pathways.

Properties

Product Name

3-(anilinosulfonyl)-4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

IUPAC Name

4-chloro-3-(phenylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

Molecular Formula

C24H22ClN3O4S

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C24H22ClN3O4S/c25-20-13-12-17(16-22(20)33(31,32)27-18-8-2-1-3-9-18)23(29)26-21-11-5-4-10-19(21)24(30)28-14-6-7-15-28/h1-5,8-13,16,27H,6-7,14-15H2,(H,26,29)

InChI Key

WSAWWPOMZQABPT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.